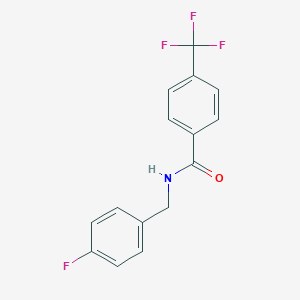
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, commonly known as CDNB, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide-based electrophile that is widely used as a model substrate for studying the activity of glutathione S-transferases (GSTs) and other enzymes involved in detoxification pathways. CDNB has also been used as a tool for studying the mechanism of action of various drugs and toxins.
Mécanisme D'action
The mechanism of action of CDNB involves the formation of a glutathione conjugate by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide. 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide are a family of enzymes that catalyze the conjugation of glutathione with electrophilic compounds, leading to their detoxification. CDNB is a model substrate that is widely used to study the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways.
Biochemical and Physiological Effects:
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to inhibit the growth of cancer cells in vitro. CDNB has been used as a tool for studying the mechanism of action of various drugs and toxins. It has also been used to study the effects of environmental pollutants on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDNB in lab experiments is its simplicity and ease of use. CDNB is a well-characterized substrate that is widely available and can be easily synthesized in a laboratory setting. However, one of the main limitations of using CDNB is its lack of specificity. CDNB is a general substrate that can be conjugated by a wide range of enzymes, making it difficult to study the activity of specific enzymes in a complex biological system.
Orientations Futures
The use of CDNB in scientific research is likely to continue in the future, particularly in the study of detoxification pathways and the effects of environmental pollutants on human health. Future research could focus on developing more specific substrates for studying the activity of specific enzymes involved in detoxification pathways. Additionally, the use of CDNB in the development of new drugs and therapies could be explored further.
Méthodes De Synthèse
CDNB can be synthesized by the reaction of 4-cyanobenzenesulfonyl chloride and 2,3-dimethylphenylamine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The synthesis of CDNB is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
CDNB has been extensively used in scientific research as a model substrate for studying the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways. 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide are a family of enzymes that play a critical role in the detoxification of xenobiotics and endogenous compounds. CDNB is an electrophilic substrate that is conjugated with glutathione by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, leading to the formation of a stable adduct that can be quantified spectrophotometrically.
Propriétés
Nom du produit |
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)14-8-6-13(10-16)7-9-14/h3-9,17H,1-2H3 |
Clé InChI |
LWXVCEPZWVTINX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
SMILES canonique |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)



![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)


